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This guide provides a comprehensive cross-reactivity analysis of the novel kinase inhibitor
C20H15BrN6S-A. The data presented herein is intended to offer an objective comparison of its
inhibitory activity against its primary target, Janus Kinase 2 (JAK2), versus a panel of other
kinases. This information is critical for assessing the compound's selectivity and potential off-
target effects.

Kinase Inhibition Profile

The inhibitory activity of C20H15BrN6S-A was assessed against a panel of 10 kinases. The
half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to
reduce the activity of an enzyme by 50%, was determined for each kinase. The results are
summarized in the table below.
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Kinase Target IC50 (nM) Kinase Family Comments
JAK2 5.2 Janus Kinase Primary Target
) ~5-fold less potent
JAK1 25.8 Janus Kinase
than JAK2
) ~29-fold less potent
JAK3 150.4 Janus Kinase
than JAK2
) ~17-fold less potent
TYK2 88.1 Janus Kinase
than JAK2
) Significant off-target
SRC 3125 SRC Family o
activity
) Moderate off-target
ABL1 950.7 ABL Family o
activity
Receptor Tyrosine o
EGFR >10,000 ) Low to no activity
Kinase
Receptor Tyrosine o
VEGFR2 >10,000 ) Low to no activity
Kinase
p38a (MAPK14) 7,500 MAPK Low to no activity
Cyclin-Dependent o
CDK2 >10,000 Low to no activity

Kinase

Summary of Findings:

o C20H15BrN6S-A is a potent inhibitor of its primary target, JAK2, with an IC50 value of 5.2
nM.

e The compound demonstrates moderate selectivity within the Janus Kinase family, with 5-fold
and 29-fold lower potency against JAK1 and JAK3, respectively.

« Significant off-target activity was observed against SRC family kinases.
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e The compound shows minimal to no inhibitory activity against EGFR, VEGFR2, p38a, and
CDK2 at concentrations up to 10,000 nM.

Signaling Pathway Context

The Janus Kinase (JAK) family, including the primary target JAK2, are intracellular, non-
receptor tyrosine kinases that are pivotal in cytokine signaling.[1][2] They are key components
of the JAK-STAT signaling pathway, which transmits signals from extracellular cytokines to the
nucleus, leading to the transcription of genes involved in immunity, proliferation, and
differentiation.[1][3]
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Caption: Simplified JAK-STAT signaling pathway.
Experimental Protocols
The cross-reactivity data was generated using an in vitro biochemical kinase assay.
Assay Principle:

The assay quantifies the amount of ADP produced during the kinase reaction, which is directly
proportional to the kinase activity. A luminescent signal is generated, and the inhibition of this
signal by C20H15BrN6S-A is measured.

Materials:

¢ Recombinant human kinases
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e Substrate specific for each kinase

o ATP

o C20H15BrN6S-A (serially diluted)

o Kinase assay buffer

e ADP-Glo™ Kinase Assay Kit (Promega)
» White, opaque 96-well plates
Procedure:

e Compound Plating: 2 L of serially diluted C20H15BrN6S-A in DMSO was added to the wells
of a 96-well plate. Control wells contained DMSO only.

» Kinase Reaction: 10 pL of a kinase/substrate mixture in kinase buffer was added to each
well.

e Initiation: The reaction was initiated by adding 10 uL of ATP solution to each well. The final
reaction volume was 22 pL.

 Incubation: The plate was incubated at room temperature for 60 minutes.

e ADP-Glo™ Reagent: 22 uL of ADP-Glo™ Reagent was added to each well to stop the
kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at
room temperature.

o Kinase Detection Reagent: 44 uL of Kinase Detection Reagent was added to each well to
convert ADP to ATP and generate a luminescent signal. The plate was incubated for 30
minutes at room temperature.

o Data Acquisition: Luminescence was measured using a plate reader.

o Data Analysis: The raw data was normalized to controls, and IC50 values were calculated
using a four-parameter logistic curve fit.
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Caption: Workflow for the in vitro kinase cross-reactivity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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